2-(3-Aminophenyl)phenol
Overview
Description
2-(3-Aminophenyl)phenol is an organic compound with the molecular formula C12H11NO It is a derivative of phenol, where the phenyl group is substituted with an amino group at the meta position
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminophenol, interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .
Mode of Action
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
Phenolic compounds, such as 2-(3-Aminophenyl)phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway . These compounds play salient physicochemical roles throughout their lifespan. Phenolic compounds are produced under various biotic and abiotic stresses and play key roles to alleviate stresses, regulate hormonal regulation, improve photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Pharmacokinetics
It is known that phenolic compounds are subjected to further modifications once ingested . These modifications can significantly impact the bioavailability of these compounds.
Result of Action
It is known that phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments, for example, diabetes, cvd, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the biosynthesis and function of phenolic compounds can be influenced by various biotic and abiotic stresses .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Aminophenyl)phenol can be synthesized through several methods. One common approach involves the condensation reaction of m-phenylenediamine with salicylaldehyde in a 1:1 molar ratio . Another method includes the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It participates in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reducing Agents: Hydrogen gas in the presence of catalysts, such as palladium or platinum.
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones.
Scientific Research Applications
2-(3-Aminophenyl)phenol has several scientific research applications:
Comparison with Similar Compounds
2-(3-Aminophenyl)phenol can be compared with other similar compounds, such as:
2-Aminophenol: Similar in structure but lacks the additional phenyl group.
4-Aminophenol: An isomer with the amino group at the para position.
N-Salicylidene-m-phenylenediamine: A Schiff base derived from m-phenylenediamine and salicylaldehyde.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(3-aminophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKKSSIREUNVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621457 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161887-01-0 | |
Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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